molecular formula C12H15NOS B14918313 2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide

2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B14918313
M. Wt: 221.32 g/mol
InChI Key: WHUBIROOEMJBLM-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide is an organic compound with a unique structure that includes a benzylsulfanyl group and a prop-2-en-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of benzyl mercaptan with N-(prop-2-en-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The prop-2-en-1-yl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)acetamide
  • N-(prop-2-en-1-yl)acetamide
  • 2-(methylsulfanyl)-N-(prop-2-en-1-yl)acetamide

Uniqueness

2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of both the benzylsulfanyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-benzylsulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NOS/c1-2-8-13-12(14)10-15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14)

InChI Key

WHUBIROOEMJBLM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSCC1=CC=CC=C1

Origin of Product

United States

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